(3r,5r,7r)-N-(1-ethyl-2-oxoindolin-5-yl)adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-23-18-4-3-17(8-16(18)9-19(23)24)22-20(25)21-10-13-5-14(11-21)7-15(6-13)12-21/h3-4,8,13-15H,2,5-7,9-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXURAYIZHDWRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5r,7r)-N-(1-ethyl-2-oxoindolin-5-yl)adamantane-1-carboxamide typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through various methods, including the hydrogenation of dicyclopentadiene.
Introduction of the Indolinone Moiety: The indolinone moiety can be introduced via a condensation reaction between an indole derivative and an appropriate carbonyl compound.
Coupling Reaction: The final step involves coupling the adamantane core with the indolinone moiety using a carboxamide linkage. This can be achieved through amide bond formation reactions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3r,5r,7r)-N-(1-ethyl-2-oxoindolin-5-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3r,5r,7r)-N-(1-ethyl-2-oxoindolin-5-yl)adamantane-1-carboxamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as antiviral, antibacterial, or anticancer activities.
Industry
In industry, the compound might be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of (3r,5r,7r)-N-(1-ethyl-2-oxoindolin-5-yl)adamantane-1-carboxamide would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Indolinone Derivatives: Compounds like sunitinib and axitinib, which are used as kinase inhibitors in cancer therapy.
Uniqueness
The uniqueness of (3r,5r,7r)-N-(1-ethyl-2-oxoindolin-5-yl)adamantane-1-carboxamide lies in its combined structural features, which may confer distinct biological or chemical properties compared to other compounds.
Biological Activity
(3r,5r,7r)-N-(1-ethyl-2-oxoindolin-5-yl)adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 301.39 g/mol. The structural features include an adamantane core, which is known for its unique three-dimensional structure that can enhance binding interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and neuropharmacology. Key activities include:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer progression.
- Neuroprotective Effects : Potential benefits in neurodegenerative disorders have been observed, possibly through modulation of neurotransmitter systems.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : It has been shown to inhibit Aurora-A kinase, which plays a crucial role in cell cycle regulation.
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing neuronal signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of Aurora-A kinase | |
| Neuroprotection | Modulation of neurotransmitter systems | |
| Antimicrobial | Potential activity against pathogens |
Table 2: Case Studies on Biological Activity
| Study Reference | Description | Findings |
|---|---|---|
| Synthesis and evaluation of derivatives | Identified as a potent Aurora-A inhibitor | |
| Examination of neuroprotective effects | Indicated protective effects in models |
Case Studies
- Anticancer Evaluation : A study focused on the synthesis of novel adamantane derivatives demonstrated that this compound exhibited significant inhibition of Aurora-A kinase activity in vitro. The results suggested a potential application in cancer therapeutics by disrupting cell cycle progression.
- Neuroprotective Effects : Another investigation evaluated the compound's effects on neuronal cell lines exposed to oxidative stress. The findings indicated a reduction in cell death and preservation of mitochondrial function, suggesting its potential use in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
